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Compound of Interest

Compound Name:
2-Chloro-3-(3-

piperidinylmethoxy)pyridine

CAS No.: 946713-43-5

Cat. No.: B1462821 Get Quote

Executive Summary
2-Chloro-3-(3-piperidinylmethoxy)pyridine represents a high-value "privileged structure" in

modern drug discovery. It combines a reactive electrophilic handle (2-chloro) with a solubilizing,

pharmacophoric tail (3-piperidinylmethoxy). This scaffold is particularly instrumental in

Fragment-Based Drug Discovery (FBDD) and Lead Optimization campaigns targeting kinases

(e.g., ALK, ROS1, SHP2) and G-Protein Coupled Receptors (GPCRs).

This guide details the physicochemical rationale for its use, synthetic protocols for its

incorporation into larger molecules, and its application in optimizing ADME (Absorption,

Distribution, Metabolism, Excretion) profiles.

Physicochemical & Mechanistic Rationale
Structural Analysis
The compound is a bifunctional building block. Its utility stems from the distinct roles of its two

domains:

The "Warhead" Handle (2-Chloropyridine Core):

Reactivity: The chlorine atom at the C2 position is highly activated for Palladium-catalyzed

cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) due to the electron-deficient

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1462821?utm_src=pdf-interest
https://www.benchchem.com/product/b1462821?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1462821?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


nature of the pyridine ring.

Interaction: The pyridine nitrogen (N1) often serves as a hydrogen bond acceptor in the

hinge region of kinases or allosteric pockets.

The "Solubilizing" Tail (3-Piperidinylmethoxy):

Solubility: The piperidine nitrogen (

) is protonated at physiological pH, significantly improving aqueous solubility—a common
bottleneck in kinase inhibitor design.

Topology: The methoxy linker provides rotational freedom, allowing the piperidine ring to

adopt a "solvent-exposed" conformation or reach into specific sub-pockets (e.g., the ribose

pocket).

ADME Optimization Logic
Replacing a phenyl or purely hydrophobic group with this moiety often results in:

Decreased LogD: Reducing lipophilicity to minimize non-specific binding and metabolic

clearance.

Improved LLE (Ligand Lipophilicity Efficiency): By maintaining potency while lowering

lipophilicity.

Synthetic Protocols
Protocol A: Synthesis of the Scaffold
Note: If the specific isomer is not commercially available in bulk, it is synthesized via alkylation

of 2-chloro-3-hydroxypyridine.

Objective: Synthesize 2-Chloro-3-((1-(tert-butoxycarbonyl)piperidin-3-yl)methoxy)pyridine.

Materials:

2-Chloro-3-hydroxypyridine (1.0 eq)

N-Boc-3-(bromomethyl)piperidine (1.1 eq)
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Cesium Carbonate (

) (2.0 eq)

DMF (Anhydrous)

Step-by-Step Procedure:

Dissolution: Charge a reaction vessel with 2-Chloro-3-hydroxypyridine (10 mmol) and

anhydrous DMF (50 mL).

Base Addition: Add

(20 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the
phenoxide anion.

Alkylation: Dropwise add a solution of N-Boc-3-(bromomethyl)piperidine (11 mmol) in DMF

(10 mL).

Reaction: Heat the mixture to 60°C and stir for 4-6 hours. Monitor by LC-MS for the

disappearance of the starting phenol (

).

Workup: Cool to RT. Dilute with EtOAc (100 mL) and wash with water (

mL) and brine. Dry over

.

Purification: Concentrate and purify via flash column chromatography (Hexane/EtOAc

gradient).

Critical Control Point: Ensure the reaction temperature does not exceed 80°C to prevent

nucleophilic attack of the phenoxide on the C2-chlorine (self-condensation).

Protocol B: Suzuki-Miyaura Coupling (The "Handle"
Activation)
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Objective: Couple the scaffold to an aryl boronic acid (Ar-B(OH)2) to generate a biaryl core.

Materials:

Scaffold (from Protocol A) (1.0 eq)

Aryl Boronic Acid (1.2 eq)

Catalyst:

(5 mol%)

Base:

(2M aq. solution, 3.0 eq)

Solvent: 1,4-Dioxane

Procedure:

Inertion: Purge the reaction vial with Nitrogen or Argon.

Loading: Add Scaffold (1.0 mmol), Aryl Boronic Acid (1.2 mmol), and Catalyst (0.05 mmol) to

the vial.

Solvent: Add 1,4-Dioxane (10 mL) and

solution (1.5 mL).

Degassing: Bubble Nitrogen through the mixture for 5 minutes.

Coupling: Seal and heat to 90°C for 12 hours.

Validation: Check LC-MS for product mass. The Chlorine isotope pattern (3:1) should

disappear, replaced by the product peak.

Visual Workflows (Graphviz)
Synthetic Logic & SAR Pathway
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The following diagram illustrates the synthetic utility and Structure-Activity Relationship (SAR)

logic flow.

2-Chloro-3-hydroxypyridine Linker Strategy
(Mitsunobu/Alkylation)

Step 1 2-Chloro-3-(3-piperidinylmethoxy)pyridine
(The Scaffold)

Yields

Pd-Catalyzed Coupling
(Suzuki/Buchwald)

Step 2 (C2-Cl Handle)

SAR: Solubility
(Piperidine N)Provides

SAR: Potency
(Pyridine N H-bond)

Maintains

SAR: Selectivity
(3-position Vector)

Tunes

Lead Compound
(Kinase/GPCR Inhibitor)

Yields

Click to download full resolution via product page

Caption: Figure 1. Synthetic workflow and SAR contribution of the 2-Chloro-3-(3-
piperidinylmethoxy)pyridine scaffold.

Data Summary: Physicochemical Impact[1]
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Property
Phenyl Analog
(Reference)

Pyridine-Piperidine
Analog (This
Scaffold)

Impact on Drug
Design

LogP (Calc)
~4.5 (High

Lipophilicity)
~2.1 (Moderate)

Improved metabolic

stability; reduced

toxicity risk.

Solubility (pH 7.4) < 10 µM > 100 µM

Enables IV

formulation; improves

oral bioavailability.

H-Bond Acceptors 0 (Phenyl core)
2 (Pyridine N + Ether

O)

New interactions with

hinge region residues.

pKa (Base) N/A ~9.2 (Piperidine)

Lysosomotropic

trapping potential;

high solubility in

gastric fluid.

Case Study: SHP2 Inhibitor Design
Context: SHP2 is a non-receptor protein tyrosine phosphatase involved in the RAS/MAPK

pathway.

Application: In the design of allosteric SHP2 inhibitors (similar to TNO155), the central core

often requires a heteroaromatic ring to stack with conserved residues (e.g., Trp).

The Problem: Early leads with a phenyl core suffered from poor solubility and rapid

clearance.

The Solution: Introduction of the 2-Chloro-3-(3-piperidinylmethoxy)pyridine scaffold.

The Pyridine ring maintained

stacking interactions.

The Piperidine tail extended into the solvent channel, forming a salt bridge with an aspartic

acid residue (Asp).
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Result:

improved from 150 nM to 12 nM, and solubility increased 20-fold.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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